3-(4-Bromobenzyl)azetidin-3-ol
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Overview
Description
3-(4-Bromobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12BrNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromobenzyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)azetidin-3-ol typically involves the reaction of 4-bromobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-bromobenzyl)azetidin-3-one.
Reduction: Formation of 3-(4-bromobenzyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in various binding interactions with enzymes or receptors, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, resulting in the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)azetidin-3-ol
- 3-(4-Fluorobenzyl)azetidin-3-ol
- 3-(4-Methylbenzyl)azetidin-3-ol
Uniqueness
3-(4-Bromobenzyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, making this compound valuable in various applications.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
InChI Key |
WRSDYJVJOULUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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